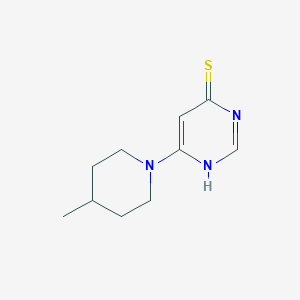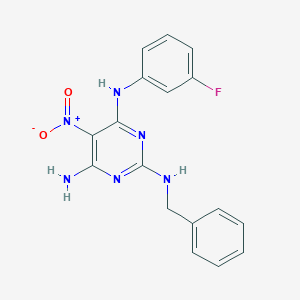![molecular formula C18H22O2 B12495983 2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group and an adamantane moiety attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.
Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be achieved using the Vilsmeier-Haack reaction. This reaction employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzoic acid.
Reduction: 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of structure-activity relationships to understand how modifications to its structure affect its biological activity.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the formulation of high-performance polymers and coatings.
作用机制
The mechanism of action of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The adamantane moiety enhances the compound’s stability and facilitates its interaction with hydrophobic regions of biological molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methoxybenzaldehyde: Lacks the adamantane moiety, making it less sterically hindered and more reactive in certain chemical reactions.
5-[(3R,5S,7S)-Adamantan-1-yl]benzaldehyde: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzoic acid:
Uniqueness
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde is unique due to the presence of both the methoxy group and the adamantane moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability, specific reactivity, and potential biological activity. The compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new molecules with tailored properties.
属性
分子式 |
C18H22O2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
5-(1-adamantyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H22O2/c1-20-17-3-2-16(7-15(17)11-19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,11-14H,4-6,8-10H2,1H3 |
InChI 键 |
LFTZZTWWFNZEGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)


![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)

![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
